N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAZDGYJCNYSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Compounds with similar structures have been reported to exhibit anticancer properties, suggesting that this compound may also target cancer cells.
Mode of Action
The exact mode of action of This compound It is mentioned that the compound showed superior top1 inhibitory activity. Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The biochemical pathways affected by This compound Given its potential anticancer properties and top1 inhibitory activity, it can be inferred that this compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Result of Action
The molecular and cellular effects of This compound Based on its potential anticancer properties and top1 inhibitory activity, it can be inferred that this compound may induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.
Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for various biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazolo[3,2-b][1,2,4]triazole structure is known to exhibit:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi .
- Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .
- Anticonvulsant Effects : Some studies suggest that related compounds exhibit anticonvulsant properties in animal models, indicating potential therapeutic applications in epilepsy .
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Study :
A study by researchers evaluated the antimicrobial properties of thiazole derivatives similar to this compound. The results showed significant inhibition of bacterial growth against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics . -
Anticancer Research :
In vitro studies demonstrated that compounds with a similar thiazolo-triazole framework exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis . -
Anticonvulsant Evaluation :
A comparative study assessed the anticonvulsant activity of various triazole derivatives using the maximal electroshock seizure (MES) model in rodents. The results indicated that certain derivatives showed lower ED50 values than phenobarbital, suggesting enhanced efficacy in seizure control .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazolo[3,2-b][1,2,4]triazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance:
- In vitro studies have demonstrated that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria .
- Molecular docking studies reveal that these compounds bind effectively to bacterial enzymes, suggesting mechanisms for their antimicrobial action.
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro testing against cancer cell lines (e.g., MCF7 for breast cancer) has shown that specific derivatives can induce cytotoxic effects, making them potential candidates for further development as anticancer agents .
- Mechanistic Insights : Molecular modeling studies suggest that these compounds may interact with specific receptors involved in cancer cell proliferation and survival pathways.
Binding Affinity Studies
Interaction studies involving N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide focus on its binding affinity with various biological targets:
- Techniques such as molecular docking and surface plasmon resonance are often employed to elucidate these interactions.
- These studies are crucial for understanding the therapeutic potential and safety profile of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally similar thiazolo-triazole derivatives, highlighting substituent effects on melting points, synthetic yields, and spectral features:
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups like trifluoromethyl (7b, 160–162°C) increase melting points compared to electron-donating methoxy groups (8b, 130–132°C), likely due to enhanced crystallinity .
- Synthetic Yields : Methoxy-substituted derivatives (e.g., 8b, 85% yield) are synthesized more efficiently than CF3-substituted analogs (7b, 21% yield), suggesting steric or electronic challenges in introducing strong electron-withdrawing groups .
- Spectral Signatures : The absence of C=O IR bands in triazole-thiones (e.g., compounds 7–9) confirms tautomeric shifts to thione forms, critical for reactivity .
Tautomerism and Reactivity
Thiazolo-triazoles exist in thiol-thione tautomeric equilibria, as confirmed by IR spectra (e.g., νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) . The target compound’s 3-fluorobenzamide group may stabilize the thione form, influencing its interaction with biological targets compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
